![molecular formula C12H16ClN3O2 B2760376 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine CAS No. 414880-12-9](/img/structure/B2760376.png)
1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of a 2-chloro-5-nitrophenyl group indicates that the compound has a phenyl (benzene) ring substituted with a nitro group (-NO2) and a chlorine atom. The nitro group is a strong electron-withdrawing group, which means it can significantly affect the chemical behavior of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring with a methyl group at the 4-position and a 2-chloro-5-nitrophenylmethyl group at the 1-position. The presence of the nitro group on the phenyl ring would contribute to the polarity of the molecule .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the nitro group could be reduced to an amino group, or the chlorine atom could be displaced by a nucleophile in a nucleophilic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of a nitro group and a chlorine atom suggests that it might be relatively polar and could have a higher melting point than similar compounds without these groups .
Scientific Research Applications
Synthesis and Biological Activity Prediction
1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine and related derivatives are synthesized for potential biological applications. One study synthesized new compounds with predicted biological activity using computer programs (Nowak & Szpakiewicz, 2008).
In Vitro Metabolism
The compound's derivatives have been involved in studies examining their in vitro metabolism, which is crucial for understanding their pharmacological and toxicological profiles. Such studies can inform on potential metabolites encountered in clinical or toxicology labs (Power et al., 2014).
Chemical Synthesis
Several studies focus on the chemical synthesis aspect of derivatives like this compound. These syntheses are important for creating compounds used in medicinal drug development (Kushakova et al., 2004).
Antioxidant and Glucosidase Inhibitor Activity
Research indicates that derivatives of this compound show promising results in antioxidant activities and as glucosidase inhibitors. These properties are vital in developing treatments for diseases like diabetes (Özil et al., 2018).
Receptor Agonist Studies
Studies have explored the role of similar compounds as receptor agonists, particularly in their interaction with serotonin receptors. This research contributes to our understanding of neurotransmitter systems (Gleason & Shannon, 1998).
Tuberculostatic Activity
Some derivatives have been synthesized and tested for their tuberculostatic activity. This is significant in the search for new treatments for tuberculosis (Foks et al., 2005).
Mechanism of Action
Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. The presence of a piperazine ring is common in many pharmaceuticals, and it often contributes to their biological activity .
Future Directions
Properties
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-14-4-6-15(7-5-14)9-10-8-11(16(17)18)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPBEDSFOKZICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2760293.png)
![1-{3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2760294.png)
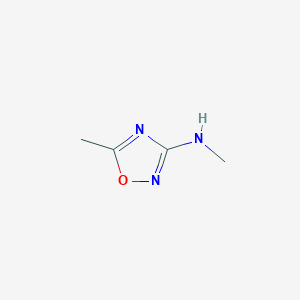
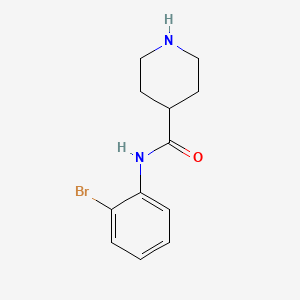
![Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2760301.png)
![3-Amino-2-iminoperhydrothieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide](/img/structure/B2760303.png)
![7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2760304.png)
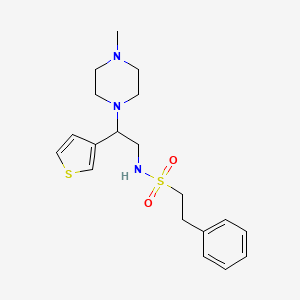
![N-(3,4-dimethylphenyl)-2-((4-(4-methoxyphenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2760308.png)
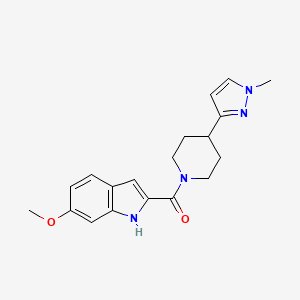
![2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2760310.png)
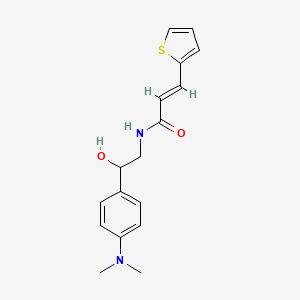
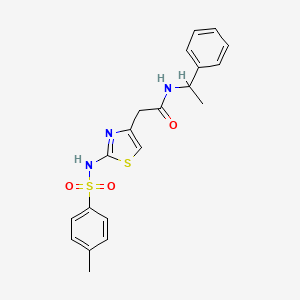
![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)
